Binucleine 2

Kinase inhibitor Aurora B Species selectivity

Binucleine 2 (CAS 220088-42-6) is a pyrazole-based, ATP-competitive inhibitor that exhibits high isoform specificity for Drosophila Aurora B kinase. Identified through a phenotypic screen for cytokinesis inhibitors, it displays a Ki of 0.36 ± 0.10 µM against the Drosophila Aurora B:INCENP complex.

Molecular Formula C13H11ClFN5
Molecular Weight 291.71 g/mol
CAS No. 220088-42-6
Cat. No. B1243044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBinucleine 2
CAS220088-42-6
Synonymsbinucleine 2
Molecular FormulaC13H11ClFN5
Molecular Weight291.71 g/mol
Structural Identifiers
SMILESCN(C)C=NC1=C(C=NN1C2=CC(=C(C=C2)F)Cl)C#N
InChIInChI=1S/C13H11ClFN5/c1-19(2)8-17-13-9(6-16)7-18-20(13)10-3-4-12(15)11(14)5-10/h3-5,7-8H,1-2H3
InChIKeyMNCYLHJHZOUDLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Binucleine 2 (CAS 220088-42-6) – Procurement and Selection Guide for Isoform-Specific Drosophila Aurora B Kinase Inhibition


Binucleine 2 (CAS 220088-42-6) is a pyrazole-based, ATP-competitive inhibitor that exhibits high isoform specificity for Drosophila Aurora B kinase [1]. Identified through a phenotypic screen for cytokinesis inhibitors, it displays a Ki of 0.36 ± 0.10 µM against the Drosophila Aurora B:INCENP complex [1]. The compound is characterized by minimal inhibition of human or Xenopus laevis Aurora B kinases at concentrations up to 100 µM [1]. Its specificity is conferred by a single hinge residue (Ile132) within the kinase active site, a unique feature among Aurora inhibitors [1].

Binucleine 2 (CAS 220088-42-6) – Rationale Against Generic Aurora Inhibitor Substitution


Most Aurora kinase inhibitors, such as ZM447439 or VX-680, are non-isoform-selective and optimized for human kinases, exhibiting minimal species selectivity [1]. In contrast, Binucleine 2 demonstrates >300-fold isoform selectivity for Drosophila Aurora B over other Aurora isoforms and is essentially inactive against human and Xenopus laevis Aurora B kinases [1]. Substitution with a pan-Aurora or human-selective inhibitor in Drosophila model systems would confound phenotypic interpretation by introducing off-target human kinase inhibition or failing to recapitulate the species-specific effects observed with Binucleine 2. Its unique binding interaction with hinge residue Ile132, which differs in human Aurora B (Tyr132), further precludes simple analog substitution [1].

Binucleine 2 (CAS 220088-42-6) – Quantitative Differentiation Evidence Against Analogs and Class Inhibitors


Drosophila Aurora B Kinase Inhibition Potency (Ki) – Direct Comparison with Human/X. laevis Homologs

Binucleine 2 inhibits Drosophila Aurora B kinase with a Ki of 0.36 ± 0.10 µM in an ATP-competitive manner [1]. In contrast, it exhibits minimal inhibition of human Aurora B or X. laevis Aurora B kinases, with less than 50% inhibition observed at concentrations up to 100 µM [1]. This demonstrates a >277-fold selectivity for the Drosophila enzyme over the mammalian homolog based on the upper limit of inhibition concentration.

Kinase inhibitor Aurora B Species selectivity Isoform specificity

Cellular Potency (ED50) in Drosophila Kc167 Cells – Direct Comparison with Unsubstituted and Halogenated Analogs

In a cellular assay using Drosophila Kc167 cells, Binucleine 2 exhibits an ED50 of 5–10 µM for inducing cytokinesis defects [1]. In contrast, the unsubstituted analog (lacking the 3-chloro-4-fluoro substitution) is completely inactive up to 100 µM [1]. Similarly, 4-halogenated, 2,4-dichloro, and 3,5-dichloro analogs show no activity up to 100 µM, whereas 3-halogenated derivatives and the 3,4-dichloro compound share the 5–10 µM ED50 range with Binucleine 2 [1].

Cellular assay Phenotypic screen Cytokinesis Structure-activity relationship

Histone H3 Ser10 Phosphorylation Inhibition in Drosophila Cells – Direct Comparison with Mammalian Systems

Binucleine 2 inhibits Histone H3 phosphorylation on Ser10 in mitotic Drosophila Kc167 cells at a concentration of 20 µM [1]. However, it is completely inactive in mammalian systems, with no detectable inhibition of Histone H3 phosphorylation in human cells [1]. This contrasts with pan-Aurora inhibitors like ZM447439, which inhibit Histone H3 phosphorylation in human cells with an IC50 of approximately 100–300 nM.

Histone phosphorylation Cellular biomarker Aurora B activity Species selectivity

Isoform Selectivity (>300-fold) Over Other Aurora Kinases – Class-Level Inference

Binucleine 2 exhibits >300-fold selectivity for Drosophila Aurora B over other Aurora kinase isoforms [1]. Most known Aurora inhibitors (e.g., VX-680, ZM447439, PHA-680632) are ATP-competitive active site inhibitors that show little selectivity between Aurora A, B, and C isoforms in vitro [1]. This exceptional isoform selectivity derives from a unique interaction with hinge residue Ile132 of Drosophila Aurora B, a residue that differs in other Aurora isoforms and species [1].

Isoform selectivity Kinase profiling Aurora kinase family Chemical probe

Contractile Ring Assembly Inhibition in Drosophila S2 Cells – Functional Specificity Evidence

At a concentration of 40 µM, Binucleine 2 prevents Drosophila S2 cells from assembling a contractile ring during cell division but does not affect ring ingression [1]. This specific phenotypic effect has not been reported for pan-Aurora inhibitors in Drosophila systems and was instrumental in demonstrating that Aurora B kinase activity is not required during contractile ring ingression [1].

Cytokinesis Contractile ring Cell division Phenotypic assay

Binucleine 2 (CAS 220088-42-6) – Validated Application Scenarios in Cytokinesis and Aurora B Biology


Investigating Aurora B-Specific Functions in Drosophila Cytokinesis

Employ Binucleine 2 at 20–40 µM in Drosophila Kc167 or S2 cells to dissect Aurora B-dependent steps in cytokinesis. The compound's >300-fold isoform selectivity ensures that observed phenotypes (e.g., inhibition of Histone H3 Ser10 phosphorylation, contractile ring assembly defects) are attributable solely to Aurora B inhibition rather than confounding Aurora A or C effects [1]. Use alongside RNAi knockdown of Aurora B for orthogonal validation, as the phenotypes closely match [1].

Species-Specific Chemical Genetic Studies in Drosophila Model Systems

Utilize Binucleine 2 in Drosophila cell-based screens (e.g., Kc167, S2) or in vivo Drosophila studies where human-selective Aurora inhibitors are ineffective. The compound's minimal inhibition of human and X. laevis Aurora B (inactive up to 100 µM) makes it an ideal species-specific tool for disentangling evolutionarily conserved versus divergent Aurora B functions [1]. Its validated cellular ED50 of 5–10 µM provides a defined concentration range for reproducible phenotypic induction [1].

Structure-Activity Relationship (SAR) Reference Standard for Pyrazole-Based Aurora Inhibitors

Use Binucleine 2 as a benchmark comparator when synthesizing or evaluating novel Aurora B inhibitors. The compound's defined substitution pattern (3-chloro-4-fluorophenyl) and its quantitative potency differential relative to unsubstituted, 4-halogenated, and dichloro analogs (e.g., 3-Br IC50 = 0.9 µM vs. 4-Br IC50 = 20 µM) provide a robust SAR framework for optimizing meta- vs. para-substitution effects [1]. The identification of Ile132 as the key specificity determinant further enables structure-guided design of species-selective inhibitors [1].

Validated Positive Control for Aurora B Inhibition in Drosophila Cell-Based Assays

Include Binucleine 2 as a positive control in any Drosophila cell-based assay measuring Aurora B activity, including Histone H3 Ser10 phosphorylation assays, cytokinesis completion screens, or mitotic progression studies. The compound's well-documented effects at 20 µM (H3S10ph inhibition) and 40 µM (contractile ring assembly inhibition) provide reliable experimental benchmarks for validating assay performance and troubleshooting [1].

Technical Documentation Hub

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18 linked technical documents
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